1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one

Kinase Inhibition Cancer MNK1/2

Procure 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one to advance kinase inhibitor programs. This scaffold is critical for synthesizing c-Met/RON inhibitors (e.g., OSI-296, cMet IC50=42 nM) and MNK1/2 inhibitors (IC50 ~1.2 nM). Substitution at the 2-position is essential for potency; generic furo[3,2-c]pyridines without the acetyl group risk failed efficacy and off-target effects. Ensure reproducible SAR studies with the exact compound.

Molecular Formula C9H7NO2
Molecular Weight 161.16
CAS No. 1367933-93-4
Cat. No. B2604172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one
CAS1367933-93-4
Molecular FormulaC9H7NO2
Molecular Weight161.16
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C=CN=C2
InChIInChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3
InChIKeyPHHIODXFAYDXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one: A Strategic Furopyridine Scaffold for Medicinal Chemistry and Kinase Inhibitor Procurement


1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one (CAS: 1367933-93-4) is a heterocyclic organic compound characterized by a furo[3,2-c]pyridine core [1]. This scaffold is a cornerstone in medicinal chemistry due to its unique combination of a π-excessive furan ring and a π-deficient pyridine ring, offering a distinct electronic profile for target engagement . As a versatile small molecule, it serves as a key intermediate and building block for synthesizing more complex, biologically active molecules, particularly in the development of kinase inhibitors targeting c-Met, RON, and MNK1/2 [2][3].

Why 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one Cannot Be Simply Substituted in Advanced Research Programs


In-class compounds, even those with a furo[3,2-c]pyridine core, cannot be generically interchanged due to the critical role of specific substitution patterns in determining biological activity and pharmacokinetic properties [1]. For instance, subtle modifications to the core can drastically alter kinase selectivity and potency, as demonstrated in the development of c-Met/RON inhibitors like OSI-296 and MNK1/2 inhibitors [2]. Substituting 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one with a close analog lacking the precise 2-acetyl group risks complete loss of desired activity, failed in vivo efficacy, or introduction of off-target effects, as SAR studies show activity is highly sensitive to the nature and position of substituents on the furopyridine ring [1][3]. Therefore, procurement of the exact compound is essential for reproducibility and advancing structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Head-to-Head Comparisons for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one


MNK1/2 Inhibitory Potency: Furo[3,2-c]pyridine Core vs. Alternative Scaffolds

Compounds based on the furo[3,2-c]pyridine core, such as a representative compound 34, demonstrate exceptional nanomolar potency against MNK1/2 kinases [1]. This potency is significantly higher than that of many early-generation MNK inhibitors based on alternative scaffolds, which often exhibit IC50 values in the micromolar range. The furo[3,2-c]pyridine scaffold provides a critical structural platform for achieving high-affinity binding within the MNK1/2 ATP-binding pocket.

Kinase Inhibition Cancer MNK1/2

Kappa-Opioid Receptor Agonism: Impact of Substituent Variation on Potency and Selectivity

Within a series of furo[3,2-c]pyridines, receptor potency is exquisitely sensitive to the basic moiety at the 4-position [1]. Replacing a pyrrolidine with a 3-pyrrolidinol group (a modification that could originate from a precursor like 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one) results in a 5-fold increase in potency for the kappa-opioid receptor [1]. This demonstrates that small structural changes lead to quantifiable differences in activity, underscoring the need for precise chemical building blocks.

Opioid Receptor Pain SAR

Electrophilic Substitution: Comparing Reactivity of Furo[3,2-c]pyridine with Isoquinoline Analogs

The furo[3,2-c]pyridine scaffold, the core of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one, displays distinct electrophilic substitution chemistry compared to its nitrogen-only isoquinoline analog [1]. It undergoes nitration, bromination, and chlorination to yield specific regioisomers (e.g., 2-nitrofuro[3,2-c]pyridine), which is a key pathway for further functionalization [1]. This predictable and unique reactivity profile makes it a more reliable intermediate for complex synthesis than less selective or more reactive heterocyclic analogs.

Synthetic Chemistry Heterocycle Reactivity

Purity Benchmarking: 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one from Major Vendors

For researchers requiring high-purity starting materials for sensitive reactions or biological assays, 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is commercially available at a minimum purity of 95% from multiple major vendors, with some offering batches up to 98% [1]. This level of purity is critical for minimizing byproduct formation and ensuring reproducible results in downstream applications.

Procurement Purity Quality Control

Primary Research Applications for 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one Based on Quantitative Evidence


Development of Novel c-Met/RON Dual Kinase Inhibitors for Cancer Therapy

This compound serves as a vital building block for synthesizing 6-aminofuro[3,2-c]pyridine derivatives, a class of potent, orally bioavailable c-Met and RON kinase inhibitors . Researchers can use it to explore structure-activity relationships (SAR) around the core scaffold, aiming to replicate or improve upon the nanomolar potency (e.g., cMet IC50 = 42 nM for OSI-296) observed in this series .

Synthesis and Optimization of Highly Potent MNK1/2 Inhibitors

Leveraging the furo[3,2-c]pyridine core, chemists can use 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one to synthesize a new generation of MNK1/2 inhibitors with exceptional potency (IC50 values in the low nanomolar range, e.g., ~1.2 nM) and high selectivity [1]. This is a key application for programs focused on disrupting oncogenic translation in colorectal and other cancers [1].

Structure-Activity Relationship (SAR) Studies for Kappa-Opioid Receptor Agonists

As a versatile furo[3,2-c]pyridine intermediate, this compound can be used to systematically vary substituents, such as the 4-position alkylamino groups, to fine-tune potency and selectivity for the kappa-opioid receptor [2]. This enables the development of novel analgesics with a potentially improved side-effect profile [2].

Exploration of Regioselective Functionalization of Heterocyclic Scaffolds

The unique reactivity of the furo[3,2-c]pyridine core makes 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one an ideal substrate for studying regioselective electrophilic substitution reactions [3]. It can be used as a model system to develop new synthetic methodologies for preparing diversely functionalized heterocyclic libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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